molecular formula C19H22FN3O3 B7168422 N-[1-[2-(3-fluoroanilino)-2-oxoethyl]piperidin-4-yl]-2-methylfuran-3-carboxamide

N-[1-[2-(3-fluoroanilino)-2-oxoethyl]piperidin-4-yl]-2-methylfuran-3-carboxamide

Cat. No.: B7168422
M. Wt: 359.4 g/mol
InChI Key: DUFDFNDKEOYBHK-UHFFFAOYSA-N
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Description

N-[1-[2-(3-fluoroanilino)-2-oxoethyl]piperidin-4-yl]-2-methylfuran-3-carboxamide is a complex organic compound that features a piperidine ring, a furan ring, and a fluoroaniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-[2-(3-fluoroanilino)-2-oxoethyl]piperidin-4-yl]-2-methylfuran-3-carboxamide typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane.

    Introduction of the Fluoroaniline Moiety: The fluoroaniline group can be introduced via a nucleophilic aromatic substitution reaction using 3-fluoroaniline and an appropriate leaving group.

    Formation of the Furan Ring: The furan ring can be synthesized through a cyclization reaction involving a suitable precursor such as 2-methylfuran-3-carboxylic acid.

    Coupling Reactions: The final step involves coupling the piperidine, fluoroaniline, and furan moieties through amide bond formation using reagents like carbodiimides or coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

    Substitution: The fluoroaniline moiety can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

    Substitution: Electrophilic aromatic substitution can be facilitated using reagents like nitric acid (HNO3) or sulfuric acid (H2SO4).

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted fluoroaniline derivatives.

Scientific Research Applications

N-[1-[2-(3-fluoroanilino)-2-oxoethyl]piperidin-4-yl]-2-methylfuran-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[1-[2-(3-fluoroanilino)-2-oxoethyl]piperidin-4-yl]-2-methylfuran-3-carboxamide involves its interaction with specific molecular targets. The fluoroaniline moiety can interact with aromatic amino acids in proteins, while the piperidine ring can engage in hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[1-[2-(3-chloroanilino)-2-oxoethyl]piperidin-4-yl]-2-methylfuran-3-carboxamide
  • N-[1-[2-(3-bromoanilino)-2-oxoethyl]piperidin-4-yl]-2-methylfuran-3-carboxamide
  • N-[1-[2-(3-iodoanilino)-2-oxoethyl]piperidin-4-yl]-2-methylfuran-3-carboxamide

Uniqueness

The presence of the fluoroaniline moiety in N-[1-[2-(3-fluoroanilino)-2-oxoethyl]piperidin-4-yl]-2-methylfuran-3-carboxamide imparts unique electronic and steric properties compared to its chloro, bromo, and iodo analogs. This can result in different biological activities and interactions with molecular targets, making it a compound of particular interest in medicinal chemistry and drug development.

Properties

IUPAC Name

N-[1-[2-(3-fluoroanilino)-2-oxoethyl]piperidin-4-yl]-2-methylfuran-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22FN3O3/c1-13-17(7-10-26-13)19(25)22-15-5-8-23(9-6-15)12-18(24)21-16-4-2-3-14(20)11-16/h2-4,7,10-11,15H,5-6,8-9,12H2,1H3,(H,21,24)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUFDFNDKEOYBHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CO1)C(=O)NC2CCN(CC2)CC(=O)NC3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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